Gabapentin Enacarbil Sodium Salt

Description

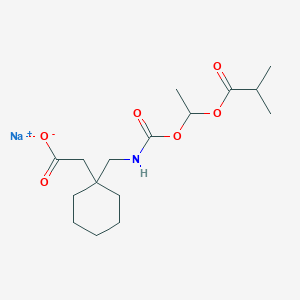

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H26NNaO6 |

|---|---|

Molecular Weight |

351.37 g/mol |

IUPAC Name |

sodium;2-[1-[[1-(2-methylpropanoyloxy)ethoxycarbonylamino]methyl]cyclohexyl]acetate |

InChI |

InChI=1S/C16H27NO6.Na/c1-11(2)14(20)22-12(3)23-15(21)17-10-16(9-13(18)19)7-5-4-6-8-16;/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19);/q;+1/p-1 |

InChI Key |

ANEBIPHMZCZEQA-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)C(=O)OC(C)OC(=O)NCC1(CCCCC1)CC(=O)[O-].[Na+] |

Origin of Product |

United States |

Compound Profile: Gabapentin Enacarbil Sodium Salt

Gabapentin (B195806) enacarbil is a carbamate (B1207046) ester prodrug of gabapentin. nih.gov The addition of the enacarbil promoiety to the gabapentin structure fundamentally alters its physicochemical properties, leading to its enhanced biopharmaceutical profile. The sodium salt form further modifies these properties.

Table 1: Physicochemical Properties of Gabapentin Enacarbil and its Sodium Salt

| Property | Gabapentin Enacarbil | Gabapentin Enacarbil Sodium Salt |

| Chemical Formula | C₁₆H₂₇NO₆ nih.gov | C₁₆H₂₆NNaO₆ |

| Molecular Weight | 329.39 g/mol nih.gov | 351.37 g/mol |

| IUPAC Name | 2-[1-[[[(1R)-1-(2-methylpropanoyloxy)ethoxy]carbonylamino]methyl]cyclohexyl]acetic acid nih.gov | Not specified |

| Melting Point | Onset of about 64°C nih.gov | Not specified |

| Water Solubility | 0.5 mg/mL nih.gov | Not specified |

| pKa | 5.0 nih.gov | Not specified |

Note: Data for this compound is less publicly available in comprehensive sources.

The Parent Drug: Biopharmaceutical Challenges of Gabapentin

Gabapentin (B195806), while an effective therapeutic agent, presents several biopharmaceutical challenges that limit its clinical utility. aegislabs.com The primary limitation is its mechanism of absorption. Gabapentin is absorbed from the gastrointestinal tract via a low-capacity L-amino acid transport system (LAT1). nih.govwikipedia.org This transport system becomes saturated at therapeutic doses, leading to several issues:

Dose-dependent bioavailability: As the dose of gabapentin increases, its bioavailability decreases. For instance, the bioavailability is approximately 60% at a 300 mg dose but drops to 35% or less at higher doses. nih.gov

Inter-patient variability: The saturable absorption leads to significant differences in drug exposure among patients, making it difficult to predict therapeutic outcomes. nih.gov

Limited absorption site: Gabapentin is primarily absorbed in the small intestine. pharmacytimes.com

Short half-life: Gabapentin has a relatively short elimination half-life of 5-7 hours, which, combined with its variable absorption, necessitates frequent dosing to maintain therapeutic plasma concentrations. nih.govnih.gov

Chemical instability: Gabapentin can undergo intramolecular cyclization to form a toxic lactam degradation product. uiowa.edu

These challenges prompted the development of a prodrug that could overcome these limitations. nih.gov

Prodrug Design and Synthesis

The design of gabapentin (B195806) enacarbil was a deliberate effort to circumvent the biopharmaceutical hurdles of gabapentin. The key was to create a molecule that could be absorbed by different, higher-capacity transporters in the gut. medchemexpress.comchemicalbook.com The synthesis involves chemically modifying the gabapentin molecule by attaching a 1-((isobutanoyloxy)ethoxy)carbonyl group to the primary amine of gabapentin, forming a carbamate (B1207046) linkage. chemicalbook.comwikipedia.org

One synthetic route involves reacting gabapentin with 1-chloroethyl chloroformate, followed by a reaction with isobutyric acid. chemicalbook.comgoogle.com This creates a novel chemical entity that is recognized by different transport proteins than the parent drug. chemicalbook.com

Mechanism of Enhanced Absorption: Transporter Mediated Uptake

The enhanced absorption of gabapentin (B195806) enacarbil is the cornerstone of its improved pharmacokinetic profile. Unlike gabapentin, which relies on the easily saturated LAT1 transporter, gabapentin enacarbil is recognized and absorbed by high-capacity nutrient transporters that are widely distributed throughout the intestine. nih.govgoogle.com These transporters are:

Monocarboxylate Transporter Type 1 (MCT-1) nih.govchemicalbook.com

Sodium-Dependent Multivitamin Transporter (SMVT) nih.govchemicalbook.com

By utilizing these high-capacity transport pathways, the absorption of gabapentin enacarbil is not saturable at clinically relevant doses. nih.gov This results in dose-proportional absorption and significantly improved bioavailability compared to gabapentin. nih.govgoogle.com Studies in monkeys have shown a 34-fold increase in absorption of intracolonic gabapentin enacarbil compared to intracolonic gabapentin, highlighting the effectiveness of this prodrug strategy. nih.gov

Metabolic Conversion to the Active Moiety

Once absorbed into the intestinal cells, gabapentin (B195806) enacarbil undergoes rapid and efficient hydrolysis by non-specific carboxylesterases. nih.govpatsnap.com These enzymes are abundant in the enterocytes (intestinal cells) and, to a lesser extent, the liver. pharmacytimes.compatsnap.com The hydrolysis cleaves the enacarbil promoiety, releasing the active drug, gabapentin, into the systemic circulation. patsnap.com The byproducts of this conversion are isobutyric acid, acetaldehyde, and carbon dioxide, which were chosen to maintain the safety profile of the parent drug. nih.gov The levels of the intact prodrug in the blood are low and transient. nih.gov

Comparative Pharmacokinetics: Gabapentin Enacarbil Vs. Gabapentin

The prodrug strategy results in a significantly different and improved pharmacokinetic profile for gabapentin (B195806) delivered via gabapentin enacarbil compared to the administration of gabapentin itself.

Table 2: Comparative Pharmacokinetic Parameters

| Parameter | Gabapentin | Gabapentin from Gabapentin Enacarbil |

| Bioavailability | Decreases with increasing dose (e.g., 60% at 300mg, ≤40% at 1600-4800mg) nih.gov | Dose-proportional; approximately 75% wikipedia.orgpharmacytimes.com |

| Absorption | Saturable, via low-capacity LAT1 transporters in the small intestine nih.govnih.gov | Utilizes high-capacity MCT-1 and SMVT transporters throughout the intestine nih.govchemicalbook.com |

| Plasma Concentration | Fluctuates significantly with multiple daily doses researchgate.net | More sustained and stable levels over 24 hours researchgate.netnih.gov |

| Half-life | 5-7 hours nih.gov | Provides extended release of gabapentin nih.gov |

| Dose Proportionality | No nih.gov | Yes nih.govnih.gov |

After dose normalization, the exposure to gabapentin from gabapentin enacarbil is approximately 1.4-fold higher than from immediate-release gabapentin. researchgate.net This improved pharmacokinetic profile allows for less frequent dosing and more predictable therapeutic effects. researchgate.netdroracle.ai

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.